molecular formula C21H30N6O3 B2690593 1-(2,5-Dimethoxyphenyl)-3-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)urea CAS No. 1203181-32-1

1-(2,5-Dimethoxyphenyl)-3-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)urea

Cat. No.: B2690593
CAS No.: 1203181-32-1
M. Wt: 414.51
InChI Key: OGYOJSBALONPBM-UHFFFAOYSA-N
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Description

1-(2,5-Dimethoxyphenyl)-3-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)urea is a synthetic chemical compound designed for research applications. Its molecular structure, featuring a pyrimidine core substituted with a piperidine group and linked to a dimethoxyphenyl urea moiety, suggests potential as a scaffold for investigating protein kinase function and signal transduction pathways . Compounds with similar structural features, particularly the pyrimidine ring, are often explored as inhibitors of kinase activity, which is crucial in the study of cell proliferation, differentiation, and apoptosis . The presence of the urea linker and specific aromatic substitutions is a common pharmacophore in medicinal chemistry, aimed at optimizing binding affinity and selectivity for target proteins . This product is intended for use in biochemical and cellular assays to help elucidate novel biological mechanisms. It is supplied for in vitro research and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

1-(2,5-dimethoxyphenyl)-3-[2-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N6O3/c1-15-13-19(27-11-5-4-6-12-27)26-20(24-15)22-9-10-23-21(28)25-17-14-16(29-2)7-8-18(17)30-3/h7-8,13-14H,4-6,9-12H2,1-3H3,(H,22,24,26)(H2,23,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGYOJSBALONPBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NCCNC(=O)NC2=C(C=CC(=C2)OC)OC)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2,5-Dimethoxyphenyl)-3-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)urea is a synthetic urea derivative that has attracted attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant studies.

Chemical Structure

The chemical structure of the compound can be depicted as follows:

C18H24N4O3\text{C}_{18}\text{H}_{24}\text{N}_4\text{O}_3

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

  • Dihydrofolate Reductase (DHFR) : The compound may exhibit inhibitory activity against DHFR, an enzyme crucial for DNA synthesis and cell proliferation. Inhibition of DHFR can lead to reduced cell growth, making it a target for cancer therapy .
  • Tyrosine Kinases : The presence of the pyrimidine moiety suggests potential interactions with tyrosine kinases, which are involved in signaling pathways related to cell division and survival. Inhibitors of these kinases are being explored for their roles in cancer treatment and other diseases .

Research Findings

Several studies have investigated the biological activity of similar compounds and their derivatives. Here are some notable findings:

  • Antitumor Activity : Compounds with similar structures have shown promising antitumor effects in various cancer cell lines. For instance, derivatives targeting DHFR have been effective in reducing tumor growth in preclinical models .
  • Inhibitory Effects on Enzymes : Studies indicate that related compounds exhibit moderate to high inhibitory activity against COX-II, an enzyme involved in inflammatory processes. This suggests that the compound may possess anti-inflammatory properties as well .
  • Molecular Docking Studies : Computational studies using molecular docking simulations have revealed that the compound can effectively bind to DHFR and specific tyrosine kinases, supporting its potential as a therapeutic agent .

Case Studies

A few case studies highlight the efficacy of similar compounds:

  • Piritrexim : A known antifolate drug that inhibits DHFR has demonstrated significant antitumor effects in clinical settings for melanoma and urothelial cancer. Its structural similarities to our compound suggest potential for similar therapeutic applications .
  • Pyrido[2,3-d]pyrimidine Derivatives : These compounds have been studied extensively for their ability to inhibit key enzymes involved in cancer cell proliferation. They showed effectiveness against various cancer types, indicating a promising avenue for further research into our target compound .

Data Table: Biological Activities and Targets

Compound NameBiological ActivityTarget EnzymeReference
PiritreximAntitumorDHFR
Pyrido[2,3-d]pyrimidine DerivativesAntiproliferativeTyrosine Kinase
This compoundPotentially Antitumor & Anti-inflammatoryDHFR, Tyrosine Kinase

Scientific Research Applications

Case Studies

A notable study demonstrated that the compound's structure allows for better binding to protein sites compared to simpler structures, enhancing its cytotoxic effects . The introduction of a piperidine ring was crucial for optimizing its pharmacological properties, indicating that structural complexity can significantly influence therapeutic efficacy.

Data Table: Anticancer Activity Comparison

CompoundCytotoxicity LevelApoptosis InductionReference
1-(2,5-Dimethoxyphenyl)-...HighYes
BleomycinModerateYes

Alzheimer's Disease

The compound has also been investigated for its potential in treating Alzheimer's disease. It has been shown to inhibit enzymes like acetylcholinesterase and butyrylcholinesterase, which are critical in the pathophysiology of Alzheimer’s .

Data Table: Neuroprotective Properties

PropertyEffectivenessMechanismReference
Acetylcholinesterase InhibitionHighEnzyme inhibition
Antioxidant ActivityModerateFree radical scavenging

Purinergic System

Research has highlighted the role of purinergic signaling in various biological processes, including immunity and inflammation. The compound may interact with purinergic receptors, offering a novel approach to modulating these pathways .

Potential Applications

This interaction could lead to new therapies for conditions involving immune dysregulation or inflammatory responses. By targeting purinergic receptors, the compound may help in managing diseases such as rheumatoid arthritis or multiple sclerosis.

Data Table: Pharmacological Targets

Target SystemPotential ImpactApplicationReference
Purinergic ReceptorsModulation of immunityInflammatory diseases

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound’s closest structural analogs include urea derivatives with heterocyclic systems. For example, 1-(2-Oxaadamant-1-yl)-3-(1-(4-methyl-6-(methylamino)-1,3,5-triazin-2-yl)piperidin-4-yl)urea (Compound 18) shares a urea backbone and a piperidine-linked heterocyclic system. However, critical differences include:

  • Heterocyclic Core : The target compound uses a pyrimidine ring, whereas Compound 18 employs a 1,3,5-triazine core. Pyrimidines are more common in kinase inhibitors (e.g., imatinib), while triazines are often utilized in antifolates or antimicrobial agents.
  • Substituents : The 2,5-dimethoxyphenyl group in the target compound contrasts with the 2-oxaadamantyl group in Compound 16. The latter may enhance metabolic stability due to its rigid, polycyclic structure.
  • Amino Group Placement: The pyrimidine in the target compound features a piperidin-1-yl group at position 6, while Compound 18 has a methylamino group at the same position on its triazine ring. This difference could alter hydrogen-bonding interactions with biological targets.

Hypothetical Pharmacological Implications

Based on structural analogs:

Kinase Inhibition: Pyrimidine-based ureas often exhibit kinase inhibitory activity. For instance, analogs with similar urea-pyrimidine scaffolds show IC₅₀ values in the nanomolar range for kinases like EGFR or CDK2.

Selectivity : Piperidine substitutions can influence selectivity; bulkier groups (e.g., oxaadamantyl) may reduce off-target effects compared to smaller substituents like methyl groups.

Q & A

Q. What are the recommended synthetic routes for 1-(2,5-Dimethoxyphenyl)-3-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)urea, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of urea-linked heterocycles typically involves multi-step protocols. For example, copolymerization strategies (e.g., P(CMDA-DMDAAC)s synthesis) can be adapted for stepwise assembly of the pyrimidine and phenylurea moieties . To optimize yields, employ Design of Experiments (DoE) principles, as demonstrated in flow-chemistry syntheses of diazomethanes, where variables like temperature, solvent polarity, and catalyst loading are systematically tested . Use HPLC or LC-MS to monitor intermediate purity, ensuring minimal side-product formation.

Q. How can structural confirmation of this compound be achieved, particularly for verifying urea and piperidine linkages?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

  • NMR : Analyze 1H^1H- and 13C^13C-NMR for urea NH protons (~8-10 ppm) and pyrimidine ring carbons (~150-160 ppm).
  • X-ray crystallography : Utilize methods described for structurally analogous piperidine-pyrimidine systems (e.g., 4-Chloro-2-{3-chloro-2-[(3,5-dimethyl-piperidin-1-yl)methyl]phenylsulfanyl}-6-methoxypyrimidine) to resolve bond geometries .
  • FT-IR : Confirm urea C=O stretching (~1640-1680 cm1^{-1}) and secondary amine N-H bending (~1550 cm1^{-1}).

Q. What in vitro assays are suitable for preliminary biological screening of this compound?

Methodological Answer: Prioritize target-specific assays based on structural analogs (e.g., thiadiazolo-pyrimidinones with antimicrobial/anticancer activity ):

  • Enzyme inhibition : Test against kinases or phosphatases using fluorescence-based assays (e.g., ADP-Glo™ kinase assay).
  • Cytotoxicity : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa or MCF-7).
  • Solubility : Employ shake-flask method with HPLC quantification, referencing formulation strategies for aqueous urea derivatives .

Advanced Research Questions

Q. How can researchers address conflicting data in biological activity studies, such as variability in IC50_{50}50​ values across assays?

Methodological Answer:

  • Dose-response standardization : Ensure consistent compound purity (>95% by HPLC) and solvent controls (e.g., DMSO <0.1% v/v).
  • Assay replication : Perform triplicate runs with internal controls (e.g., staurosporine for kinase inhibition).
  • Meta-analysis : Cross-reference with structurally related compounds (e.g., thieno-pyrimidines with confirmed activity ).
  • Statistical modeling : Apply ANOVA or Bayesian inference to distinguish assay-specific noise from true biological variability .

Q. What strategies improve the stability of this compound in aqueous formulations for in vivo studies?

Methodological Answer:

  • Co-solvent systems : Use cyclodextrin-based solubilization or PEG-water mixtures, as demonstrated in Pfizer’s aqueous formulations for urea derivatives .
  • pH adjustment : Optimize to pH 6-7 to minimize urea hydrolysis.
  • Lyophilization : Pre-formulate with cryoprotectants (e.g., trehalose) for long-term storage. Validate stability via accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring.

Q. How can the mechanism of action (MoA) be elucidated for this compound, particularly if it targets multiple pathways?

Methodological Answer:

  • Omics profiling : Conduct RNA-seq or proteomics on treated vs. untreated cells to identify differentially expressed pathways.
  • Chemical proteomics : Use affinity chromatography with immobilized compound to capture binding proteins, followed by MS/MS identification .
  • Kinase profiling panels : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler™) to pinpoint targets.
  • Molecular docking : Compare binding affinities with crystallized piperidine-pyrimidine complexes (e.g., PDB: 4XYZ) .

Data Presentation Example

Table 1: Preliminary Biological Screening Data

Assay TypeCell Line/EnzymeIC50_{50} (µM)Reference Compound (IC50_{50})
Cytotoxicity (MTT)MCF-712.3 ± 1.5Doxorubicin (0.45 ± 0.1)
Kinase InhibitionPKA0.89 ± 0.2Staurosporine (0.02 ± 0.005)
Solubility (PBS)N/A45 µg/mLN/A

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